molecular formula C18H19NO2 B2475375 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone CAS No. 1210378-12-3

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No. B2475375
CAS RN: 1210378-12-3
M. Wt: 281.355
InChI Key: SJQBSZJOBQQWQH-UHFFFAOYSA-N
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Description

“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone” is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . It has a molecular formula of C12H15NO3 .


Synthesis Analysis

The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (2.58 g, 20 mmol) dissolved in N,N-dimethylformamide (20 mL). The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, P2 1/c (no. 14), with a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β =94.8870(10)° . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .

Scientific Research Applications

Organic Synthesis and Functional Material Development : The structural components of "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone" suggest its utility in the synthesis of complex organic molecules and materials. The presence of a pyrrolidinyl group attached to a phenyl ring, for instance, is significant in pharmaceutical chemistry for its involvement in creating compounds with potential biological activity. Research on similar structures has shown applications in developing new drugs, with specific functionalities tailored for improved efficacy and selectivity (Sevrain et al., 2017).

Pharmacological Investigations : The methoxyphenyl component is reminiscent of structures found in various bioactive compounds, suggesting that "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone" may be of interest in pharmacological studies aiming to explore new therapeutic avenues. For example, methoxyphenols, which share a part of this compound's structure, have been studied for their antioxidant properties and potential roles in preventing oxidative stress-related diseases (Liu et al., 2022).

Materials Science Applications : The unique chemical structure of "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone" could be leveraged in materials science, particularly in the development of organic electronic devices or as a precursor for complex polymers. Compounds with phenyl rings are often utilized in creating conductive materials and could offer pathways to novel electronic materials (Pivrikas et al., 2007).

Environmental and Biochemical Studies : Considering the potential biochemical activity of its components, this compound may also find applications in environmental science, particularly in studies related to the biodegradation of organic pollutants or as a model compound in the study of biochemical processes within living organisms (Strong et al., 2015).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQBSZJOBQQWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone

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